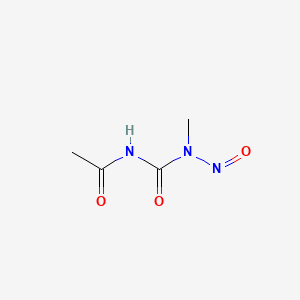

Urea, 3-acetyl-1-methyl-1-nitroso-

Descripción general

Descripción

Urea, 3-acetyl-1-methyl-1-nitroso- is a derivative of urea, a compound widely known for its diverse applications in various fields such as agriculture, medicine, and chemical industries. This specific derivative is characterized by the presence of an acetyl group, a methyl group, and a nitroso group attached to the urea molecule. These modifications impart unique chemical properties to the compound, making it of interest for various scientific and industrial applications.

Métodos De Preparación

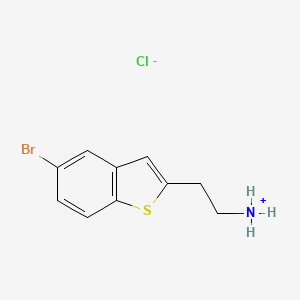

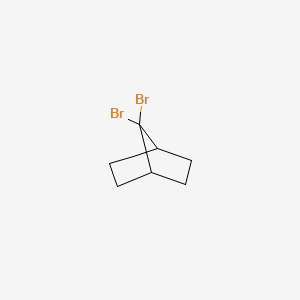

Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including urea, 3-acetyl-1-methyl-1-nitroso-, typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia or amines . For instance, the reaction of methylamine hydrochloride with potassium cyanate can yield methylurea, which can then be nitrosated to form the desired compound . Another method involves the reaction of acetamide with bromine and alkali, followed by nitrosation .

Industrial Production Methods: Industrial production of urea derivatives often focuses on resource-efficient and environmentally friendly methods. The use of water as a solvent and the avoidance of organic co-solvents are common practices . The reaction conditions are optimized to ensure high yields and chemical purity, making the process suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Urea, 3-acetyl-1-methyl-1-nitroso- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the nitroso group makes it particularly reactive towards nucleophiles and electrophiles.

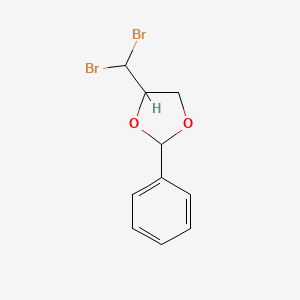

Common Reagents and Conditions: Common reagents used in the reactions of urea derivatives include potassium isocyanate, bromine, and sodium nitrite . The reactions are typically carried out under mild conditions to prevent decomposition and ensure high yields.

Major Products: The major products formed from the reactions of urea, 3-acetyl-1-methyl-1-nitroso- depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso compounds, while reduction reactions can produce amines.

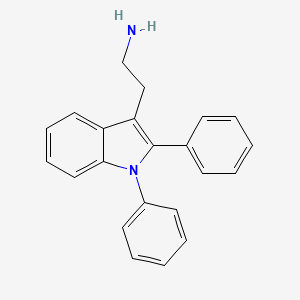

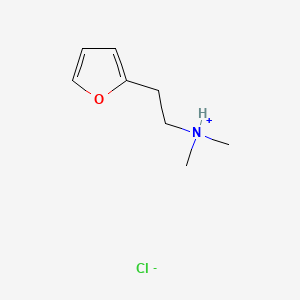

Aplicaciones Científicas De Investigación

Urea, 3-acetyl-1-methyl-1-nitroso- has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is studied for its potential antineoplastic and immunosuppressive properties . The compound’s unique chemical properties also make it useful in industrial applications, such as the production of agrochemicals and pharmaceuticals .

Mecanismo De Acción

The mechanism of action of urea, 3-acetyl-1-methyl-1-nitroso- involves its ability to alkylate and carbamoylate cellular macromolecules . These chemical activities result in the irreversible binding of the compound to proteins and nucleic acids, thereby disrupting their normal functions. This mechanism is particularly relevant in its antineoplastic activity, where it prevents the proliferation of cancer cells .

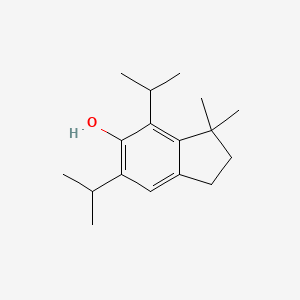

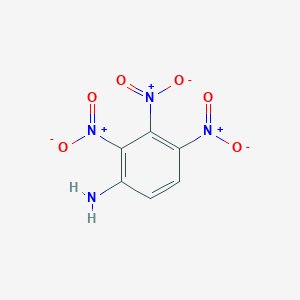

Comparación Con Compuestos Similares

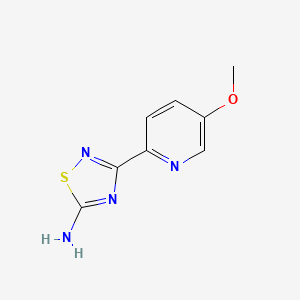

Similar Compounds: Similar compounds to urea, 3-acetyl-1-methyl-1-nitroso- include other nitrosoureas such as N-methyl-N-nitrosourea and N-nitroso-N-methylcarbamide . These compounds share the nitroso functional group, which imparts similar chemical reactivity and biological activity.

Uniqueness: What sets urea, 3-acetyl-1-methyl-1-nitroso- apart from its analogs is the presence of the acetyl group, which can influence its reactivity and biological activity. This modification can enhance its stability and specificity in certain chemical reactions, making it a valuable compound for targeted applications in research and industry .

Propiedades

IUPAC Name |

N-[methyl(nitroso)carbamoyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O3/c1-3(8)5-4(9)7(2)6-10/h1-2H3,(H,5,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVSUTDQYYYPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)N(C)N=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183085 | |

| Record name | Urea, 3-acetyl-1-methyl-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28895-91-2 | |

| Record name | Urea, 3-acetyl-1-methyl-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028895912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 3-acetyl-1-methyl-1-nitroso- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-acetyl-1-nitrosourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FQ3QZ36QZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.